molecular formula C11H18ClN5 B12231775 N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12231775
M. Wt: 255.75 g/mol
InChI Key: QZHPUUNIIDUPNS-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a dimethyl substitution at the 2 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the reaction of 1-ethylpyrazole with a suitable methylating agent under controlled conditions. The process may include:

    Cyclization Reaction: Starting with hydrazine and ethyl acetoacetate to form 1-ethylpyrazole.

    Methylation: Introduction of methyl groups at the 2 and 4 positions using methyl iodide or similar reagents.

    Amination: Reaction with a suitable amine to introduce the amine group at the 3-position.

    Formation of Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of ethylpyrazole carboxylic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 2,4-dimethylpyrazole
  • 1-ethyl-2,4-dimethylpyrazole

Uniqueness

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-9(2)7-13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

QZHPUUNIIDUPNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

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